N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
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Overview
Description
N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a morpholine ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the intermediate is replaced by the morpholine moiety.
Attachment of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- N-(2,4-dichlorophenyl)-N-(2-oxoethyl)methanesulfonamide
- N-(2,4-dichlorophenyl)-N-(2-morpholin-4-yl)ethylmethanesulfonamide
Uniqueness
N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is unique due to the presence of both the morpholine ring and the methanesulfonamide group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the morpholine ring may enhance its solubility and bioavailability, while the methanesulfonamide group may contribute to its stability and reactivity.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-22(19,20)17(12-3-2-10(14)8-11(12)15)9-13(18)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGCNEHFOVHHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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